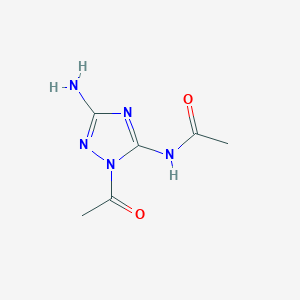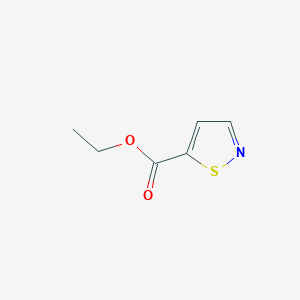
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is a complex organic compound with a molecular formula of C25H25ClN2S2. This compound is known for its unique structure, which includes a benzothiazolium core and a hepta-trienylidene chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride typically involves the condensation of 1-ethyl-1,3-benzthiazoline with a hepta-1,3,5-trien-1-yl intermediate. The reaction is carried out under controlled conditions, often in the presence of a strong acid catalyst to facilitate the formation of the benzothiazolium chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium core to its corresponding benzothiazoline form.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzothiazoline derivatives, and various substituted benzothiazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride involves its interaction with specific molecular targets and pathways. The benzothiazolium core can interact with cellular proteins and enzymes, potentially inhibiting their activity. The hepta-trienylidene chain may also play a role in modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium perchlorate
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium bromide
Uniqueness
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is unique due to its specific combination of a benzothiazolium core and a hepta-trienylidene chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C25H25ClN2S2 |
|---|---|
Molekulargewicht |
453.1 g/mol |
IUPAC-Name |
(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;chloride |
InChI |
InChI=1S/C25H25N2S2.ClH/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PIUPKWQLNMRQHR-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







methanol](/img/structure/B13810488.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)


![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
